molecular formula C12H10N2O2 B15068656 5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid

5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid

Cat. No.: B15068656
M. Wt: 214.22 g/mol
InChI Key: WEAWSYXJDPLHGJ-UHFFFAOYSA-N
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Description

5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with a methyl group at the 5’-position and a carboxylic acid group at the 6-position. Bipyridines are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid can be achieved through several methods. One common approach involves the Negishi cross-coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners. This method is known for its high yield and mild reaction conditions . Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, have also been employed to synthesize bipyridine derivatives .

Industrial Production Methods

Industrial production of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets and pathways. For example, in biological systems, these complexes can inhibit enzymes or disrupt cellular processes by binding to metal cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which can influence its chemical reactivity and the stability of its metal complexes. This unique structure allows for distinct applications in coordination chemistry and material science .

Properties

IUPAC Name

6-(5-methylpyridin-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-5-6-9(13-7-8)10-3-2-4-11(14-10)12(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAWSYXJDPLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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